molecular formula C31H29BO2 B1454756 2-(9,9-Diphenyl-9H-fluoren-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1259280-37-9

2-(9,9-Diphenyl-9H-fluoren-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1454756
CAS RN: 1259280-37-9
M. Wt: 444.4 g/mol
InChI Key: WTFLXHPXCVWFEP-UHFFFAOYSA-N
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Description

The compound “2-(9,9-Diphenyl-9H-fluoren-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a solid substance . It is also known as 9,9-Diphenyl-9H-fluorene-4-boronic Acid Pinacol Ester, and 9,9-Diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene .


Molecular Structure Analysis

The molecular formula of this compound is C31H29BO2 . The InChI code is 1S/C31H29BO2/c1-29(2)30(3,4)34-32(33-29)27-21-13-20-26-28(27)24-18-11-12-19-25(24)31(26,22-14-7-5-8-15-22)23-16-9-6-10-17-23/h5-21H,1-4H3 . The SMILES representation is B1(OC(C(O1)©C)©C)C2=C3C4=CC=CC=C4C(C3=CC=C2)(C5=CC=CC=C5)C6=CC=CC=C6 .


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . Its molecular weight is 444.38 g/mol . .

Scientific Research Applications

Synthesis and Fluorescence Emission Properties

This compound has been utilized in the synthesis of blue fluorescent materials. For example, a study described the synthesis of a highly pure blue fluorescent molecule through a Suzuki coupling reaction, showcasing its potential in organic light-emitting diodes (OLEDs) as blue-emitting materials (Hu et al., 2010).

Polymer Synthesis via Suzuki-Miyaura Coupling

It serves as a monomer in the palladium-catalyzed polycondensation process, facilitating the synthesis of well-defined polyfluorenes with narrow molecular weight distributions. This application is crucial for developing materials with specific optical properties (Yokoyama et al., 2007).

Development of Low Band Gap Polymers for Organic Solar Cell Applications

The compound has been instrumental in synthesizing new copolymers for organic solar cell (OSC) applications, demonstrating the versatility of this reagent in creating materials with narrow optical band gaps suitable for OSC applications (Meena et al., 2018).

Molecular Optical, Thermal, and Electrochemical Properties

Its derivatives have been studied for their potential in optoelectronic devices, sensing applications, biological probes, and intercellular imaging, owing to their thermal stability and fluorescent aggregation-induced emission (AIE) properties (Kathirvelan et al., 2020).

Anionic Functionalization in Polyfluorenes

Another application includes the synthesis of anionically functionalized polyfluorene-based conjugated polyelectrolytes, where the compound is used to control ionic functional group density, highlighting its utility in creating materials for specific electronic applications (Stay & Lonergan, 2013).

properties

IUPAC Name

2-(9,9-diphenylfluoren-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29BO2/c1-29(2)30(3,4)34-32(33-29)27-21-13-20-26-28(27)24-18-11-12-19-25(24)31(26,22-14-7-5-8-15-22)23-16-9-6-10-17-23/h5-21H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFLXHPXCVWFEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C4=CC=CC=C4C(C3=CC=C2)(C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(9,9-Diphenyl-9H-fluoren-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(9,9-Diphenyl-9H-fluoren-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(9,9-Diphenyl-9H-fluoren-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(9,9-Diphenyl-9H-fluoren-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(9,9-Diphenyl-9H-fluoren-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(9,9-Diphenyl-9H-fluoren-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(9,9-Diphenyl-9H-fluoren-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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